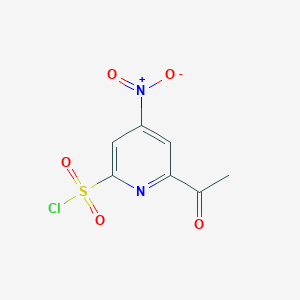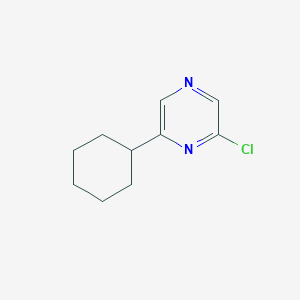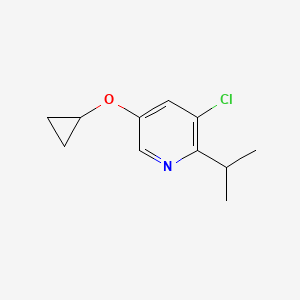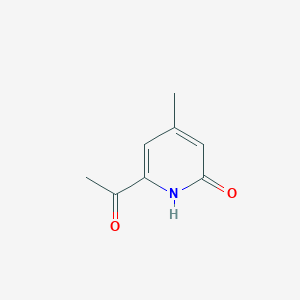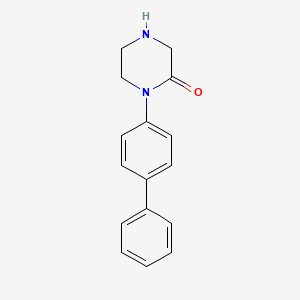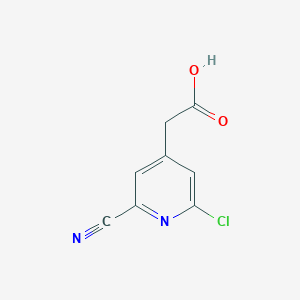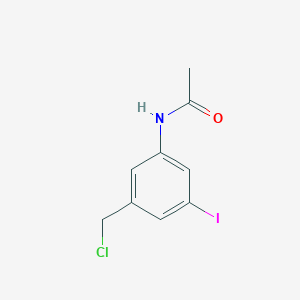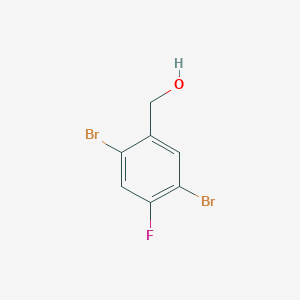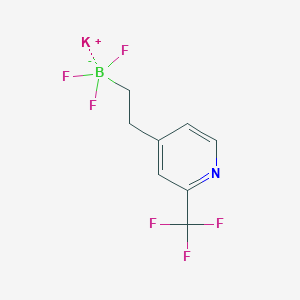
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction conditions generally include:
Reagents: Boronic acid, potassium bifluoride
Solvent: Typically an organic solvent like tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidative reactions, particularly in the presence of strong oxidizing agents.
Substitution: It is commonly used in substitution reactions, especially in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products:
Oxidation: The major products are often oxidized derivatives of the original compound.
Substitution: The products typically include new carbon-carbon bonds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate primarily involves its role as a coupling partner in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process is followed by reductive elimination, forming a new carbon-carbon bond . The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the transmetalation and reductive elimination steps.
Organic Substrates: Participate in the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
- Potassium trifluoro(trifluoromethyl)borate
- Potassium 2-methoxy-3-(trifluoromethyl)pyridin-4-yltrifluoroborate
Comparison: Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate stands out due to its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group. This structural feature imparts distinct reactivity and stability compared to other trifluoroborates. Additionally, its compatibility with a wide range of reaction conditions makes it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H7BF6KN |
|---|---|
Peso molecular |
281.05 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-[2-(trifluoromethyl)pyridin-4-yl]ethyl]boranuide |
InChI |
InChI=1S/C8H7BF6N.K/c10-8(11,12)7-5-6(2-4-16-7)1-3-9(13,14)15;/h2,4-5H,1,3H2;/q-1;+1 |
Clave InChI |
JOCZSCFSMLTUJP-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC1=CC(=NC=C1)C(F)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


